molecular formula C14H13NO B15242905 N-(1-(Naphthalen-1-YL)vinyl)acetamide CAS No. 65693-78-9

N-(1-(Naphthalen-1-YL)vinyl)acetamide

Cat. No.: B15242905
CAS No.: 65693-78-9
M. Wt: 211.26 g/mol
InChI Key: HGJBCPCDLGWOSE-UHFFFAOYSA-N
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Description

N-(1-(Naphthalen-1-YL)vinyl)acetamide is an acetamide derivative featuring a naphthalene moiety connected via a vinyl (–CH=CH–) linker. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No.

65693-78-9

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

N-(1-naphthalen-1-ylethenyl)acetamide

InChI

InChI=1S/C14H13NO/c1-10(15-11(2)16)13-9-5-7-12-6-3-4-8-14(12)13/h3-9H,1H2,2H3,(H,15,16)

InChI Key

HGJBCPCDLGWOSE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(=C)C1=CC=CC2=CC=CC=C21

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(Naphthalen-1-YL)vinyl)acetamide typically involves the reaction of naphthalene derivatives with vinyl acetamide under specific conditions. One common method includes the use of acetic anhydride and naphthalene as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: N-(1-(Naphthalen-1-YL)vinyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted naphthalene compounds .

Scientific Research Applications

N-(1-(Naphthalen-1-YL)vinyl)acetamide has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(1-(Naphthalen-1-YL)vinyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations in Naphthalene-Linked Acetamides

Alkynyl vs. Vinyl Linkers
  • (R)-N-[1-(Naphthalen-1-yl)-2-nonynyl]acetamide (4.45h): Structure: Contains a nonynyl (–C≡C–) chain instead of a vinyl linker. Enantiomeric forms (R/S) exhibit distinct chromatographic retention times (tR values), suggesting stereochemical influences on interactions . Spectral Data: IR and $ ^1 \text{H-NMR} $ data confirm the presence of acetamide (C=O stretch ~1670 cm$ ^{-1} $) and naphthalene protons (δ 7.2–8.5 ppm) .
Triazole-Linked Derivatives
  • 2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a) and analogs (6b–c):
    • Structure : Incorporates a triazole ring via click chemistry, linking naphthalene to phenyl or nitro-substituted phenyl groups.
    • Impact : The triazole enhances dipole interactions and hydrogen bonding capacity. Nitro groups (e.g., 6b, 6c) increase electron-withdrawing effects, altering solubility and reactivity.
    • Spectral Data : IR shows C=O stretches at 1671–1682 cm$ ^{-1} $; $ ^1 \text{H-NMR} $ confirms triazole protons (δ 8.36–8.40 ppm) .

Substituent Effects on Physical and Chemical Properties

Fluorinated Derivatives
  • N-(4-(iso-Perfluoropropyl)naphthalen-1-yl)acetamide (46) :
    • Structure : Features a perfluorinated isopropyl group on naphthalene.
    • Impact : Fluorination increases lipophilicity and metabolic stability. The compound was synthesized in 84% yield, indicating synthetic efficiency under mild conditions .
Hydroxy and Nitro Substituents
  • N-(2-Hydroxy-1-naphthalenyl)acetamide :
    • Structure : Hydroxyl group at the 2-position of naphthalene.
    • Impact : Enhances hydrogen bonding and aqueous solubility. Used historically in dye chemistry .
  • N-(2-Nitronaphthalen-1-yl)acetamide and N-(3-Nitronaphthalen-1-yl)acetamide: Structure: Nitro groups at positions 2 or 3 on naphthalene.
Enzyme Inhibition
  • N-(Naphthalen-1-yl)-2-(piperidin-1-yl)acetamide :
    • Activity : Shows inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), relevant to neurodegenerative diseases. The piperidine group introduces basicity, aiding in enzyme active-site interactions .
  • Indole Derivatives (e.g., 10k) :
    • Structure : Combines naphthalene-acetamide with a 4-chlorobenzoyl-substituted indole.
    • Activity : Designed as Bcl-2/Mcl-1 dual inhibitors for anticancer applications. Lower yields (6–17%) suggest synthetic challenges compared to simpler acetamides .
Spectral Characteristics
  • Common Features :
    • IR : C=O stretches (1650–1682 cm$ ^{-1} $) and N–H bends (~3300 cm$ ^{-1} $) are consistent across acetamides.
    • NMR : Naphthalene protons appear as multiplet signals (δ 7.2–8.5 ppm), while acetamide methyl groups resonate at δ 2.0–2.2 ppm .

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